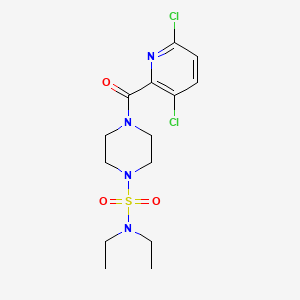![molecular formula C15H9BrFN3OS B2412925 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-60-1](/img/structure/B2412925.png)
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains a benzamide group, a thiadiazole group, and halogen substituents (bromine and fluorine). Benzamides are a class of compounds containing a benzene ring attached to an amide group. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiadiazole groups, as well as the halogen substituents. The presence of these groups and atoms would likely result in a complex three-dimensional structure with various potential sites for intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of halogen atoms would all play a role. These properties could include things like its melting point, boiling point, solubility in various solvents, and reactivity .Applications De Recherche Scientifique
Photodynamic Therapy Application
- A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole and benzamide groups. These compounds exhibited properties useful for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activity against various human cancer cell lines. These compounds were evaluated for their in vitro anticancer activity and showed promising results comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Fluorescent Properties
- In 2017, Zhang et al. synthesized benzamide derivatives containing thiadiazoles and examined their photophysical properties. These compounds displayed large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect, which are valuable in various scientific applications (Zhang et al., 2017).
Synthesis and Characterization
- Achugatla, Ghashang, & Guhanathan (2017) reported on the synthesis and characterization of benzamide derivatives, highlighting the importance of such compounds in various chemical and biological studies (Achugatla, Ghashang, & Guhanathan, 2017).
Crystal Structure and Noncovalent Interactions
- El-Emam et al. (2020) explored the crystal structures and noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives. Such studies are crucial for understanding the molecular interactions and designing new compounds with desired properties (El-Emam et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is currently unknown due to the lack of specific research on this compound . It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJMCDLCXHZPKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

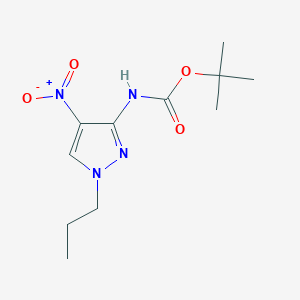
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)
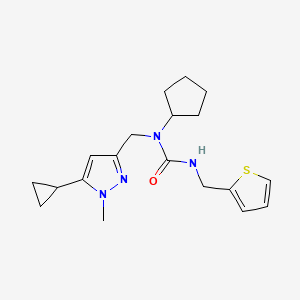
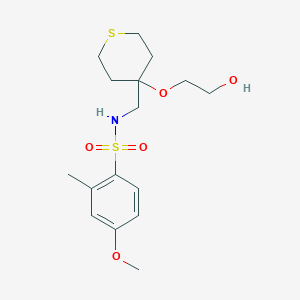
![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)
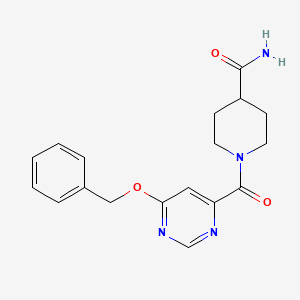
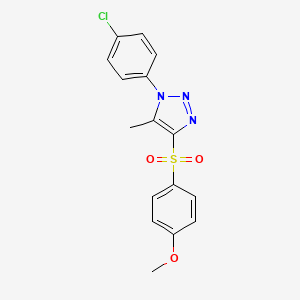
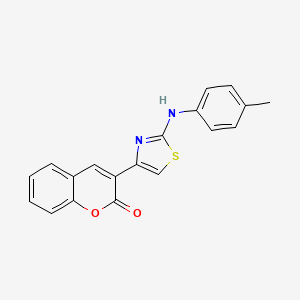

![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)
